GSK2636771

概述

描述

GSK-2636771 是一种有效的口服生物利用度高的三磷酸腺苷竞争性磷脂酰肌醇 3-激酶 β (PI3Kβ) 选择性抑制剂。 该化合物由葛兰素史克公司开发,用于治疗晚期实体瘤,尤其是那些具有磷酸酶和张力蛋白同源物 (PTEN) 缺陷的肿瘤 .

准备方法

GSK-2636771 的合成涉及多个步骤,从市售起始原料开始工业生产方法包括优化这些合成路线,以确保高产率和纯度 .

化学反应分析

科学研究应用

作用机制

GSK-2636771 通过选择性抑制 PI3Kβ 的活性来发挥作用,PI3Kβ 是 PI3K/蛋白激酶 B (AKT) 信号通路中的关键酶。这种抑制导致 AKT 磷酸化减少,从而导致 PTEN 缺陷肿瘤细胞的细胞增殖减少和凋亡增加。 该化合物对 PI3Kβ 相对于其他亚型的选择性最大限度地减少了脱靶效应,并增强了其治疗潜力 .

相似化合物的比较

GSK-2636771 在对 PI3Kβ 的选择性抑制方面独树一帜,这使其与其他靶向多个亚型的 PI3K 抑制剂区别开来。类似的化合物包括:

TGX-221: 另一种 PI3Kβ 选择性抑制剂,但具有不同的结构特征和效力。

PI-103: 一种泛 PI3K 抑制剂,靶向多个亚型,导致更广泛但选择性更低的效果。

BKM120: 一种对多个亚型具有活性的 PI3K 抑制剂,用于各种癌症治疗

GSK-2636771 对 PI3Kβ 的选择性使其成为研究该亚型在癌症生物学中的特定作用以及开发针对 PTEN 缺陷肿瘤的靶向疗法的宝贵工具 .

属性

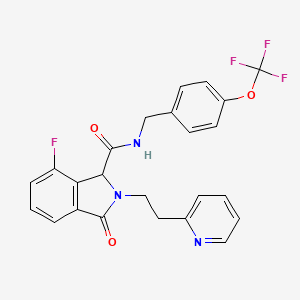

IUPAC Name |

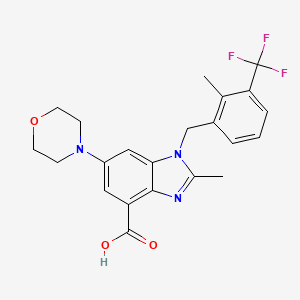

2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N3O3/c1-13-15(4-3-5-18(13)22(23,24)25)12-28-14(2)26-20-17(21(29)30)10-16(11-19(20)28)27-6-8-31-9-7-27/h3-5,10-11H,6-9,12H2,1-2H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKLTGBKIDQGQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)CN2C(=NC3=C(C=C(C=C32)N4CCOCC4)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10160124 | |

| Record name | GSK-2636771 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1372540-25-4 | |

| Record name | GSK-2636771 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1372540254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-2636771 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-2636771 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GSK-2636771 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW94IAT0LS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of GSK2636771?

A1: this compound is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. [, , , , , , , ]

Q2: How does this compound interact with PI3Kβ?

A2: This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of PI3Kβ. [, , ]

Q3: What are the downstream effects of PI3Kβ inhibition by this compound?

A3: this compound effectively inhibits AKT phosphorylation and downstream signaling, evident by the decreased phosphorylation of PRAS40, GSK3β, and RPS6 in PTEN-deficient cell lines. [, , ] This inhibition also leads to a reduction in cellular levels of phosphorylated AKT (pAKT) and PRAS40 both in vitro and in vivo. []

Q4: Why is PTEN deficiency often linked to this compound research?

A4: PTEN (Phosphatase and Tensin Homolog) is a tumor suppressor that negatively regulates the PI3K pathway. Loss of PTEN function, often seen in cancers, leads to increased PI3K activity. Preclinical data suggests a synthetic lethal relationship between PTEN deficiency and PI3Kβ inhibition, making this compound a potential therapeutic strategy for PTEN-deficient tumors. []

Q5: Are there other proteins or pathways affected by this compound?

A5: Research indicates that this compound can induce PTK7, a tyrosine kinase protein in the noncanonical Wnt pathway. [] It has also shown potential in modulating the response to growth factor receptor signaling, impacting AKT and MEK/ERK activation. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula is C21H21F3N4O3, and the molecular weight is 435.4 g/mol.

Q7: How did the structure of this compound evolve during its development?

A7: Starting from the PI3Kβ-selective compound TGX-221, structure-based and knowledge-based design led to the discovery and optimization of this compound and its analogs. This process involved identifying unique series of potent and selective inhibitors and addressing their pharmacokinetic properties. []

Q8: What structural features contribute to the selectivity of this compound for PI3Kβ?

A8: While the specific details might be proprietary, the development of this compound involved identifying a unique 18-residue motif specific to the p110β isoform, which was crucial for achieving selectivity. []

Q9: What is the recommended phase II dose (RP2D) of this compound?

A9: The RP2D of this compound is 400 mg once daily, determined based on safety, pharmacokinetic, and pharmacodynamic data. [, ]

Q10: What is the half-life of this compound?

A10: The mean half-life (t1/2) of this compound ranges from 17.1 to 38.6 hours across various dose cohorts. []

Q11: How does this compound behave in terms of absorption and distribution?

A11: this compound demonstrates dose-proportional increases in mean Cmax and AUC(0-24 h) up to 350 mg, with less than proportional increases at higher doses. Cmax is typically reached within 4-6 hours after both single and repeat dosing. []

Q12: What types of cancer cells are particularly sensitive to this compound in vitro?

A12: Preclinical studies demonstrated that PTEN-deficient cells, especially those derived from prostate, endometrial, and triple-negative breast cancers, are highly sensitive to this compound. []

Q13: Has this compound shown efficacy in animal models?

A13: Yes, this compound has shown dose-dependent tumor growth delay in PTEN-deficient prostate cancer models. Furthermore, in a genetically engineered mouse model of melanoma with PTEN loss, this compound significantly delayed tumor growth and improved survival. [, , ]

Q14: What have clinical trials revealed about the efficacy of this compound?

A14: While some clinical trials showed durable clinical benefit in a subset of patients, including those with PTEN-deficient tumors harboring PIK3CB alterations, overall antitumor activity as a single agent has been limited. [, , , , , , , ]

Q15: Are there ongoing clinical trials exploring this compound?

A15: Yes, several clinical trials are currently underway, including investigations into its use in combination with other therapies, such as immune checkpoint inhibitors and other targeted agents, to enhance its efficacy in various cancer types. [, , , , ]

Q16: What are the potential mechanisms of resistance to this compound?

A16: Resistance mechanisms to this compound are not fully understood but might involve upregulation of compensatory signaling pathways, such as the Wnt pathway, specifically through the induction of PTK7. [] Additionally, tumors harboring other genetic alterations, such as KRAS mutations, may show intrinsic or acquired resistance. [, ]

Q17: Why is this compound being investigated in combination with other therapies?

A17: Combining this compound with other agents aims to overcome resistance mechanisms, enhance efficacy, and potentially reduce the required doses of individual drugs, thereby minimizing toxicity. [, , , , , , , , ]

Q18: What specific combinations are being investigated?

A18: Promising combinations include this compound with:

- Immune checkpoint inhibitors: Studies are examining synergy with anti-PD-1 therapy, particularly in PTEN-deficient tumors. [, , , ]

- Chemotherapeutics: Combinations with TMZ have shown promise in temozolomide-resistant glioblastoma. []

- Other targeted therapies: Synergy with CDK4/6 inhibitors and AKT inhibitors is being explored, especially in breast cancer subtypes. [, ]

- Connexin 43 inhibitors: Simultaneous targeting of connexin 43 and PI3K has shown potential in overcoming TMZ resistance in glioblastoma. []

Q19: What biomarkers are used to predict response to this compound?

A19: PTEN loss is a primary biomarker, but its predictive value is not absolute. Other potential biomarkers include:

- PIK3CB alterations: Tumors harboring mutations or amplifications in PIK3CB might show enhanced sensitivity. [, , , ]

- Phosphorylation status of downstream targets: Decreases in the phosphorylation of AKT and its substrates, like PRAS40 and GSK3β, could indicate target engagement and potential response. [, , ]

- PTK7 expression levels: Elevated PTK7 levels could suggest a potential resistance mechanism and guide combination strategies with PTK7 inhibitors. []

Q20: What are the key areas of future research for this compound?

A20: Future research will likely focus on:

- Understanding resistance mechanisms: Unraveling the complexities of resistance to this compound is crucial for developing effective treatment strategies and identifying additional biomarkers. [, ]

- Optimizing combination therapies: Further research is needed to identify the most effective drug combinations, optimal dosing schedules, and potential biomarkers that could predict synergistic responses. [, , , , , , , ]

- Exploring its use in other diseases: Beyond cancer, the role of PI3Kβ in other diseases warrants investigation, potentially expanding the therapeutic applications of this compound. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B560038.png)